molecular formula C19H29N3O4 B6113425 N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B6113425
M. Wt: 363.5 g/mol
InChI Key: PQKARMIFPCHGRI-UHFFFAOYSA-N
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Description

N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2,4-dimethoxyphenyl group and diethyl groups at the nitrogen atoms. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the substitution of the piperidine ring with a 2,4-dimethoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 2,4-dimethoxybenzene as the starting material.

    Diethylation of Nitrogen Atoms: The final step involves the introduction of diethyl groups at the nitrogen atoms of the piperidine ring. This can be accomplished through an alkylation reaction using diethyl sulfate or diethyl iodide as the alkylating agents.

Industrial Production Methods

Industrial production of N4-(2,4-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N4-(2,4-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to the presence of both the piperidine ring and the diethyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

4-N-(2,4-dimethoxyphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-5-21(6-2)19(24)22-11-9-14(10-12-22)18(23)20-16-8-7-15(25-3)13-17(16)26-4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKARMIFPCHGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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